2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-5-7-14(8-6-13)11-20-17(24)12-26-18-15-3-2-4-16(15)22(9-10-23)19(25)21-18/h5-8,23H,2-4,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJGWOTABCQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinases ERK1/2. These kinases represent an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling.
Mode of Action
The compound interacts with its targets, ERK1/2, inhibiting their kinase activity. This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, which can lead to a decrease in cell proliferation and survival, particularly in cells with oncogenic mutations that activate this pathway.
Biochemical Pathways
The affected pathway is the RAS/RAF/MEK/ERK signaling cascade. This pathway is crucial for cell proliferation and survival, and its disruption can lead to apoptosis, or programmed cell death. Downstream effects of inhibiting this pathway can include decreased tumor growth in cancer cells with mutations that activate this pathway.
Pharmacokinetics
The compound is described as orally bioavailable, suggesting it is well-absorbed and can reach its target sites in the body effectively.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ERK1/2 kinase activity, disruption of the RAS/RAF/MEK/ERK signaling cascade, and potential induction of apoptosis in affected cells. These effects can lead to decreased cell proliferation and survival, particularly in cells with oncogenic mutations that activate the RAS/RAF/MEK/ERK pathway.
Action Environment
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide , also known as CM-434, is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a cyclopenta[d]pyrimidine core and various functional groups, this compound may exhibit a range of pharmacological effects.
- Molecular Formula : C19H23N3O3S
- Molecular Weight : 373.47 g/mol
- CAS Number : 920394-79-2
The biological activity of this compound can be attributed to several structural features:
- Thioether Linkage : This may facilitate nucleophilic substitution reactions, enhancing its reactivity.
- Keto Group : Present in the cyclopenta[d]pyrimidine structure, it could participate in condensation reactions or Michael additions.
- Acetamide Moiety : This functional group is often associated with improved solubility and bioavailability in drug design.
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs to CM-434 exhibit promising antiviral activities. For example, derivatives of pyrido[2,3-d]pyrimidines have shown significant inhibition of viral replication in various assays. The mechanism often involves interference with viral polymerases or proteases, leading to reduced viral load in infected cells .
Antitumor Activity
Compounds related to CM-434 have been evaluated for their antitumor properties. Research indicates that the pyrimidine core is effective against various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, analogs have demonstrated IC50 values as low as 1.7 nM against human tumor cells expressing folate receptors .
Other Pharmacological Effects
The broader spectrum of activity for pyrimidine derivatives includes:
- Antibacterial : Some studies suggest efficacy against Gram-positive bacteria.
- CNS Activity : Potential applications in treating neurological disorders due to observed CNS depressant effects.
- Anticonvulsant : Certain derivatives have shown promise in models of epilepsy .
Case Studies and Research Findings
Scientific Research Applications
In Vitro Efficacy
In vitro studies have demonstrated significant anti-proliferative activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer Cells | 15 | |
| KB Human Tumors | 1.7 | |
| CHO Cells | 4–9 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against different types of cancer.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antiviral properties . Structural analogs have shown effectiveness against viral targets such as NS5B RNA polymerase in Hepatitis C virus (HCV), with IC50 values reported below 35 µM for some derivatives .
Study on ERK Inhibition
A pivotal study focused on the effects of this compound on ERK signaling revealed that treatment led to reduced phosphorylation of ERK1/2 in treated cells compared to controls. This finding supports the hypothesis that the compound effectively disrupts critical signaling cascades necessary for tumor growth.
Antiviral Research Insights
Further research explored the antiviral potential of compounds similar to this one, demonstrating superior activity compared to standard antiviral medications like ribavirin. For instance, certain analogs exhibited lower EC50 values in cellular assays, indicating enhanced efficacy against viral infections .
Q & A
Q. Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins .
- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Advanced: How can reaction conditions be optimized using statistical design of experiments (DOE)?
Q. Methodological Answer :
- Factor Screening : Use a fractional factorial design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors. For example, a Central Composite Design (CCD) can balance reaction time and temperature .
- Case Study : A study on similar pyrimidinones achieved 80% yield by optimizing solvent (DMF vs. THF) and reducing reaction time from 24h to 12h .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Replicate Assays : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa discrepancies) and assay protocols (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to check for compound degradation or active metabolites .
- Statistical Validation : Apply ANOVA to assess inter-lab variability in IC₅₀ measurements .
Advanced: What computational methods predict target interactions?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. A pyrimidinone analog showed a docking score of −9.2 kcal/mol with EGFR .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Train models using descriptors like logP and polar surface area to predict activity against related targets .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
-
Substituent Variation : Modify the 4-methylbenzyl group (e.g., replace with 4-fluorophenyl) and test kinase inhibition .
-
Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to assess potency changes .
-
SAR Table :
Modification Activity Change (IC₅₀) Evidence 4-Methylbenzyl → 4-Nitrophenyl 2-fold increase Hydroxyethyl → Propyl Loss of activity
Advanced: How to address solubility challenges in biological assays?
Q. Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group to improve bioavailability .
- Solubility Measurement : Determine via shake-flask method (UV-Vis quantification) .
Advanced: What strategies enable scale-up synthesis for preclinical studies?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
